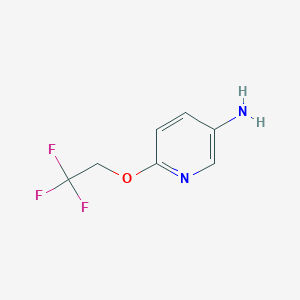

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

説明

Contextualization within Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in various fields, including pharmaceuticals, agrochemicals, and materials science. The pyridine ring is a common scaffold in many biologically active molecules, and the introduction of fluorine can profoundly influence their physicochemical properties. The strong carbon-fluorine bond and the high electronegativity of fluorine can alter a molecule's lipophilicity, pKa, and metabolic pathways.

The strategic placement of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group in the target compound, is a key aspect of modern drug design. This group can act as a lipophilic hydrogen bond donor and can participate in favorable interactions with biological targets.

Significance in Contemporary Chemical Research

The significance of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine in contemporary research lies primarily in its utility as a versatile building block. The amine group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This is particularly relevant in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. The trifluoroethoxypyridine moiety is often found in compounds designed to have improved pharmacological profiles.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively published in peer-reviewed journals, its importance can be inferred from its role as a key intermediate in the synthesis of patented compounds and its structural similarity to other medicinally relevant fluorinated pyridines.

Plausible Synthetic Routes

The synthesis of this compound can be envisaged through several established synthetic methodologies for substituted pyridines. A likely approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, a common method for introducing an alkoxy group to a pyridine ring is the reaction of a chloropyridine with an alcohol in the presence of a base.

A plausible synthetic pathway could start from a commercially available dichloropyridine. The greater reactivity of the chlorine atom at the 2- or 6-position of the pyridine ring towards nucleophilic substitution allows for the selective introduction of the trifluoroethoxy group. Subsequent nitration at the 3-position followed by reduction of the nitro group would yield the desired 3-amino product.

An alternative route could involve the reaction of a 6-chloropyridin-3-amine derivative with 2,2,2-trifluoroethanol (B45653) in the presence of a suitable catalyst and base. General methods for the preparation of fluorinated pyridines often involve contacting a chlorine-containing pyridine derivative with an alkali-metal fluoride (B91410) in a solvent. googleapis.com

Role as a Building Block in Kinase Inhibitor Synthesis

The structural motif of a substituted aminopyridine is a common feature in many kinase inhibitors. For example, pyrazolo[3,4-b]pyridines are potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net The amine group of this compound can be readily functionalized to construct such fused heterocyclic systems or to form amide or urea (B33335) linkages, which are common in kinase inhibitor pharmacophores.

The trifluoromethyl group, a component of the trifluoroethoxy moiety, is known to increase the potency of some kinase inhibitors. For instance, in the development of the PI3Kδ inhibitor leniolisib, the conversion of a methyl group to a trifluoromethyl group on the pyridine moiety led to a five-fold increase in potency. nih.gov This highlights the strategic advantage of incorporating such fluorinated groups, making this compound a valuable precursor for the synthesis of potentially more effective therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXGRPKFISGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337511 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72617-82-4 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Reactions Involving the Amine Functionality

The primary amine group attached to the pyridine (B92270) ring at the 3-position is a key nucleophilic center, readily participating in various bond-forming reactions.

Acylation Reactions

The amine group of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine can be readily acylated to form amide derivatives. This classic transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction is fundamental in the synthesis of more complex molecules and is a common strategy in medicinal chemistry for creating libraries of compounds for biological screening. google.com

For instance, the acylation of a similar aminopyridine scaffold is a key step in the synthesis of various biologically active compounds. google.com The general conditions for such reactions are well-established.

Table 1: Representative Acylation Reaction Conditions

| Acylating Agent | Base | Solvent | General Product |

| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)amide |

| Acid Anhydride | Pyridine, DMAP (cat.) | Dichloromethane (DCM), Acetonitrile | N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)amide |

| Carboxylic Acid | EDC, HOBt | Dimethylformamide (DMF), Dichloromethane (DCM) | N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)amide |

Condensation Reactions

Condensation reactions involving the amine functionality allow for the construction of larger molecular frameworks. A notable example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be stable products themselves or serve as intermediates for further transformations, such as reduction to secondary amines. The reaction of 3-acetylpyridine (B27631) with aromatic aldehydes and ammonia (B1221849) to form terpyridines showcases the utility of condensation reactions on the pyridine framework. mdpi.com While this example involves a different starting material, it illustrates the general principle of condensation on a pyridine ring system. mdpi.com

Coupling Reactions for Derivative Synthesis

The amine group is a versatile handle for various coupling reactions, enabling the synthesis of a wide range of derivatives.

Amide coupling reactions are a cornerstone of modern synthetic chemistry and are frequently employed to link this compound with carboxylic acids. These reactions are often facilitated by peptide coupling reagents to achieve high yields and minimize side reactions. The resulting amide derivatives are prevalent in pharmacologically active compounds. google.comgoogle.com For example, amide coupling of aminopyridines with carboxylic acids has been used to generate inhibitors of the ALK-2 enzyme. google.com The synthesis of β-keto amides can also be approached through the coupling of β-keto acids and amines, although the stability of the β-keto acid can be a challenge. nih.gov

Table 2: Common Coupling Reagents for Amide Formation

| Coupling Reagent | Additive | Typical Solvent |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF, DCM |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | DMF |

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt, DMAP | DCM, DMF |

The amine functionality of this compound can be utilized in the construction of imidazole-containing heterocycles. Imidazoles are significant pharmacophores found in many natural products and drugs. wikipedia.org One synthetic route to fused imidazoles involves the reaction of an aminopyridine with a suitable partner to form the five-membered ring. For example, the reaction of an aminopyridine derivative with other reagents can lead to the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.gov The amidoxime (B1450833) functional group, which can be generated from a nitrile, is a useful precursor for synthesizing imidazoles. soton.ac.uk The formation of imidazolium (B1220033) salts from substituted pyridines has also been reported, highlighting the versatility of pyridine derivatives in forming such heterocyclic structures. nih.gov

Reactions Involving the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. The presence of the activating amino group and the deactivating trifluoroethoxy group directs the regioselectivity of electrophilic and nucleophilic substitution reactions.

Reactions on the pyridine ring can be influenced by the substituents present. For example, the reaction of 3-aminopyridine (B143674) with phenyllithium (B1222949) results in the exclusive formation of 3-amino-2-phenylpyridine, demonstrating directed metallation and subsequent arylation at the C-2 position. researchgate.net This suggests that the amine group directs the incoming substituent to the adjacent ortho position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for functionalizing halogenated pyridine rings. soton.ac.uk If a halogen were introduced onto the pyridine ring of this compound, it could serve as a handle for introducing various substituents via such coupling reactions. The Smiles rearrangement has also been observed in pyridine derivatives, indicating the potential for intramolecular rearrangements under specific conditions. researchgate.net

Table 3: Potential Reactions on the Pyridine Ring

| Reaction Type | Reagent/Catalyst | Potential Product Position | Reference for Analogy |

| Directed ortho-Metalation | Organolithium reagent (e.g., n-BuLi) | C-2 or C-4 | researchgate.net |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | NBS, NCS | Dependent on directing group effects | |

| Nucleophilic Aromatic Substitution (on a halogenated derivative) | Nucleophile (e.g., an amine or alcohol) | Position of the leaving group | researchgate.net |

| Palladium-Catalyzed Cross-Coupling (on a halogenated derivative) | Pd catalyst, coupling partner (e.g., boronic acid, alkyne) | Position of the leaving group | soton.ac.uk |

Electrophilic Aromatic Substitution Studies

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). pipzine-chem.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under acidic conditions typical for many EAS reactions, the nitrogen becomes protonated, further increasing this deactivation. When substitution does occur, it is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. ntnu.no

In the case of this compound, the situation is more complex due to the presence of both an activating and a deactivating substituent. The amino group at the 3-position is a strong activating group and an ortho-, para-director. rsc.org Conversely, the 6-(2,2,2-trifluoroethoxy) group is expected to be deactivating due to the strong inductive effect of the fluorine atoms.

The directing effects of the substituents would therefore be as follows:

The amino group at C3 would direct incoming electrophiles to the ortho-positions (C2 and C4) and the para-position (C5).

The trifluoroethoxy group at C6, being deactivating, would direct to the meta-positions (C3 and C5).

Considering these competing effects, electrophilic substitution is most likely to occur at the positions most strongly activated by the amino group and least deactivated by the trifluoroethoxy group. The C2 and C4 positions are activated by the amino group. The C5 position is also activated by the amino group and is meta to the deactivating trifluoroethoxy group. Therefore, a mixture of products could be anticipated, with substitution potentially favoring the C2, C4, and C5 positions.

Below is a hypothetical data table illustrating potential outcomes for common electrophilic aromatic substitution reactions.

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Yield (%) |

| Br₂ / FeBr₃ | 2-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 45 |

| 4-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 35 | |

| 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 15 | |

| HNO₃ / H₂SO₄ | 2-Nitro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 40 |

| 4-Nitro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 30 |

Note: This data is predictive and based on general principles of electrophilic aromatic substitution on substituted pyridines. Actual experimental results may vary.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when the ring is substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex). themasterchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of substitution. masterorganicchemistry.com The pyridine nitrogen itself can effectively stabilize the negative charge in the intermediate when substitution occurs at the 2- and 4-positions. youtube.com

For this compound, SNAr reactions would require the presence of a good leaving group, such as a halide, on the pyridine ring. The trifluoroethoxy group is a strong electron-withdrawing group and would activate the ring towards nucleophilic attack, particularly at the ortho (C5) and para (C2) positions.

Should a derivative of this compound with a leaving group at the 2-position (e.g., 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine) be subjected to nucleophilic attack, the reaction would be highly favored. The electron-withdrawing effects of both the pyridine nitrogen and the trifluoroethoxy group at the para-position would stabilize the Meisenheimer complex. Similarly, a leaving group at the 5-position would be activated by the ortho-trifluoroethoxy group.

A hypothetical reaction is presented in the table below.

| Substrate | Nucleophile | Product | Predicted Yield (%) |

| 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | Sodium methoxide | 2-Methoxy-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 85 |

| 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | Ammonia | 6-(2,2,2-Trifluoroethoxy)pyridine-3,5-diamine | 70 |

Note: This data is predictive and based on established principles of nucleophilic aromatic substitution on substituted pyridines. Actual experimental results may vary.

Transformations of the Trifluoroethoxy Moiety

Hydrolysis Studies

The 2,2,2-trifluoroethoxy group is generally considered to be highly stable towards hydrolysis due to the strength of the C-F bonds and the steric hindrance provided by the fluorine atoms. Aryl ethers, in general, are resistant to cleavage. The electron-withdrawing nature of the trifluoromethyl group further strengthens the C-O bond, making nucleophilic attack more difficult.

Studies on the stability of fluorinated substituents on aromatic rings have shown that the trifluoromethoxy group (OCF₃) exhibits high stability under both acidic and basic conditions. While the trifluoroethoxy group (OCH₂CF₃) contains a methylene (B1212753) spacer, it is still expected to be significantly more stable towards hydrolysis than a non-fluorinated ethoxy group.

While no specific hydrolysis studies on this compound are publicly available, it can be predicted that the trifluoroethoxy group would be resistant to cleavage under standard hydrolytic conditions (e.g., aqueous acid or base at moderate temperatures). Extreme conditions, such as high temperatures and pressures in the presence of strong acids or bases, might be required to induce hydrolysis.

The following table provides a predictive overview of the stability of the trifluoroethoxy group under different hydrolytic conditions.

| Condition | Temperature (°C) | Predicted Outcome |

| 1 M HCl (aq) | 100 | No significant hydrolysis |

| 1 M NaOH (aq) | 100 | No significant hydrolysis |

| Concentrated H₂SO₄ | 150 | Potential for slow hydrolysis |

| 5 M NaOH in DMSO | 150 | Potential for slow hydrolysis |

Note: This data is predictive and based on the known stability of fluoroalkoxy groups on aromatic rings. Actual experimental results may vary.

Stability and Reactivity under Various Conditions

The stability of the trifluoroethoxy group is generally high under a wide range of reaction conditions commonly employed in organic synthesis. It is typically inert to many oxidizing and reducing agents and is stable towards many organometallic reagents. This allows for chemical modifications at other positions of the molecule without affecting the trifluoroethoxy moiety.

Derivatives and Analogues of 6 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Design and Synthesis of Novel Scaffolds

The synthesis of new heterocyclic scaffolds based on the substituted pyridine (B92270) core is a key strategy in medicinal chemistry. The trifluoroethoxy group is of particular interest as the fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold found in numerous biologically active compounds. Its synthesis is most commonly achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction known as the Tchichibabin synthesis. bio-conferences.orgacs.org Therefore, to generate an imidazo[1,2-a]pyridine analogue of the title compound, the corresponding isomer, 2-amino-6-(2,2,2-trifluoroethoxy)pyridine, serves as the requisite starting material.

The general synthetic route involves the initial reaction of the 2-aminopyridine with ethyl 2-chloroacetoacetate to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate. nih.govnih.gov This ester is then hydrolyzed, typically using a base like lithium hydroxide, to yield the corresponding carboxylic acid. nih.govnih.gov Finally, the target carboxamide derivatives are obtained via standard amide coupling procedures, reacting the carboxylic acid with a variety of amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov

Alternative modern approaches for the synthesis of the imidazo[1,2-a]pyridine scaffold include multicomponent reactions. One such method involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org Another strategy utilizes an iodine-catalyzed three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. rsc.org

Pyrimidine (B1678525) Amine Derivatives

Pyrimidine and its fused analogues, such as pyridopyrimidines, are fundamental components of nucleic acids and are prevalent in a wide array of therapeutic agents. niscpr.res.in The synthesis of derivatives bearing the trifluoroethoxypyridine moiety can be approached in several ways.

One common method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound, like acetylacetone (B45752) or ethyl acetoacetate, with an amidine or related species such as urea (B33335) or thiourea. youtube.com

To create fused pyridopyrimidine systems, a pre-functionalized aminopyridine is often employed. For example, an ortho-aminonicotinonitrile, which can be derived from a substituted aminopyridine, can undergo acylation or thioacylation followed by intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidine (B1209978) scaffold. rsc.org Another established route is the three-component, one-pot reaction of 6-aminouracil, various aldehydes, and malononitrile, often conducted in water under microwave irradiation, to produce tetrahydropyrido[2,3-d]pyrimidines. rsc.org

Pteridine (B1203161) Derivatives

Pteridines, which are pyrazino[2,3-d]pyrimidine systems, are another class of heterocyclic compounds with significant biological roles, famously forming the core of folic acid. researchgate.netijfmr.com The principal and most versatile method for pteridine synthesis is the Gabriel-Isay reaction. thieme-connect.de This process involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. thieme-connect.de

When an unsymmetrical dicarbonyl compound is used, a mixture of two regioisomeric pteridine products can be formed. thieme-connect.de A variation of this synthesis, known as the Timmis synthesis, utilizes a 5-nitrosopyrimidin-4-amine, which is condensed with a compound containing an active methylene (B1212753) group, such as phenylacetone. nih.gov To prepare pteridine analogues featuring the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety, a synthetic strategy would need to incorporate this group into either the pyrimidine precursor or the dicarbonyl component.

Urea Derivatives

Urea derivatives are a significant class of compounds in drug discovery, often acting as hydrogen bond donors and acceptors to interact with biological targets. The synthesis of urea derivatives from 6-(2,2,2-trifluoroethoxy)pyridin-3-amine is straightforward. The most common method involves the reaction of the primary amino group of the pyridine with a suitable isocyanate in a solvent like dichloromethane. nih.govnih.gov

Alternatively, unsymmetrical ureas can be prepared using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov In this two-step, one-pot procedure, the amine first reacts with the phosgene equivalent to form a reactive intermediate (e.g., an isocyanate or a carbamoyl-imidazole), which then reacts with a second, different amine to yield the unsymmetrical urea. nih.gov A more recent method for synthesizing unsymmetrical ureas involves the coupling of amides and amines mediated by a hypervalent iodine reagent, which avoids the need for metal catalysts. mdpi.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For the derivatives of this compound, SAR studies elucidate how different structural modifications influence their biological activity.

Impact of Substituent Variations on Biological Activity

The biological profile of these derivatives is highly dependent on the nature and position of various substituents on the core scaffold and its appended functionalities.

Imidazo[1,2-a]pyridine-3-carboxamides: Extensive SAR studies on this class have identified them as potent antitubercular agents. nih.gov The carboxamide linker and the N-substituent are critical for activity. Specifically, an N-benzyl or N-phenoxyethyl group is often favored. nih.govrsc.org Modifications on the imidazo[1,2-a]pyridine ring also play a key role; for instance, 2,7-dimethyl substitution on the core scaffold has been shown to produce compounds with excellent potency against multi- and extensively drug-resistant tuberculosis strains. nih.govrsc.orgacs.org The electronic properties of substituents on the terminal phenyl ring of the amide side chain also significantly modulate activity, with both electron-donating and electron-withdrawing groups leading to potent analogues depending on their position. nih.gov

Pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives: These scaffolds are often developed as kinase inhibitors. researchgate.netrsc.org For trisubstituted pyrimidine derivatives acting as CCR4 antagonists, SAR analysis has shown that the nature of the amide group and substitutions on the pyrimidine ring are crucial for inhibitory activity. nih.gov In the case of pyrido[2,3-d]pyrimidines with anticancer properties, the substituents at the C-5 and C-7 positions are key determinants of potency and selectivity against different cancer cell lines. rsc.org The introduction of bulky groups can sometimes reduce efficacy. rsc.org

Pteridine Derivatives: As analogues of folic acid, many pteridine derivatives are designed as inhibitors of dihydrofolate reductase (DHFR). nih.gov The substitution pattern around the pteridine core is vital for potent and selective inhibition. The nature of the groups at the 6- and 7-positions, introduced via the dicarbonyl component in the Gabriel-Isay synthesis, significantly influences the biological activity.

Urea Derivatives: For diaryl urea derivatives, the substituents on both aryl rings influence the biological activity. In a series of antitubercular urea compounds, SAR studies revealed a strong preference for a bulky aliphatic ring system, such as adamantyl, on one side of the urea moiety, and a substituted aryl ring on the other. nih.gov Substitution of the adamantyl group with smaller rings like cyclohexyl or cyclopentyl led to a considerable decrease in activity. nih.gov The electronic nature of the substituents on the aryl ring further fine-tunes the potency. nih.govlookchem.com

Positional Isomer Effects

The arrangement of substituents on the pyridine ring is a critical determinant of a molecule's biological activity and physical properties. Shifting the positions of the trifluoroethoxy and amine groups, or other functional groups on related scaffolds, can lead to significant changes in steric and electronic profiles, which in turn affect receptor binding, solubility, and metabolic stability.

Studies on various pyridine derivatives consistently show that the spatial location of functional groups is crucial. For instance, research on the antiproliferative activity of pyridine compounds has found that the specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their efficacy against cancer cell lines. nih.govmdpi.com Conversely, moving the nitrogen atom within a pyridyl group on other heterocyclic cores, such as imidazo[1,2-a]pyridines, from the 2-position to the 3- or 4-position has been shown to eliminate anti-leishmanial activity. researchgate.net

The influence of positional isomerism is not limited to the core substituents. In the development of novel oxazolidinones, it was observed that a linearly attached benzotriazole (B28993) pendant resulted in a more potent antibacterial agent compared to its angularly attached isomer. nih.gov This underscores the general principle in medicinal chemistry that isomeric forms of a compound can exhibit widely divergent biological effects.

Table 1: Comparison of Positional Isomer Effects in Pyridine Derivatives

| Compound/Scaffold | Isomeric Variation | Observed Effect | Reference |

|---|---|---|---|

| Pyridine Derivatives | Position of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity depending on position. | nih.govmdpi.com |

| (Trifluoroethoxy)pyridin-yl-methanamine | Trifluoroethoxy group at position 3 vs. 2; substitution at position 6. | Introduces steric and electronic changes that can influence solubility and receptor affinity. | |

| Imidazo[1,2-a]pyridine | Pyridyl nitrogen at position 3 or 4 vs. 2. | Removal of anti-leishmanial activity. | researchgate.net |

Computational Design of Derivatives

To navigate the vast chemical space and efficiently identify promising new molecules, computational design has become an indispensable tool in drug discovery. These in silico methods allow for the rational design of derivatives of this compound with optimized property profiles before their actual synthesis.

In Silico Screening and Virtual Library Generation

In silico screening involves the computational assessment of large collections of virtual compounds to identify molecules that are likely to bind to a specific biological target. This process begins with the generation of virtual libraries, which can range from millions to billions of potential structures. These libraries are often built upon a core scaffold, such as this compound, by systematically adding a variety of substituents and building blocks.

Modern drug discovery leverages vast, readily available for synthesis (REAL) combinatorial libraries. enamine.net To efficiently search these massive chemical spaces, hierarchical, synthon-based approaches have been developed. enamine.net One such method, V-SYNTHES, first identifies optimal scaffold-synthon pairs and then elaborates on these seeds to build complete molecules with high predicted docking scores. enamine.net This approach successfully identified novel cannabinoid antagonists from a library of over 11 billion compounds, demonstrating a high hit rate with significantly less computational cost than standard virtual screening. enamine.net

Collaborative virtual screening efforts have also proven effective. In one instance, a project to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis utilized in silico probing of several proprietary pharmaceutical company libraries. researchgate.netnih.gov This allowed for the rapid expansion of the chemical series and improvement of the antiparasitic activity and selectivity. researchgate.netnih.gov Shape-based virtual screening tools, such as vROCS, are another powerful technique, ranking molecules from databases like the ZINC Natural Database based on their 3D shape and chemical similarity to a known active compound. nih.gov

Table 2: Examples of In Silico Screening Methodologies

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Hierarchical Virtual Screening (V-SYNTHES) | A modular, synthon-based approach to screen giga-scale combinatorial libraries by iterative elaboration of promising fragments. | Discovery of novel cannabinoid antagonists and a ROCK1 kinase inhibitor. | enamine.net |

| Collaborative Virtual Screening | Probing multiple proprietary and commercial compound libraries to explore a hit chemotype. | Elaboration of an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. | researchgate.netnih.gov |

Predictive Modeling for Enhanced Properties

Beyond identifying potential binders, computational chemistry offers a suite of tools to predict a wide range of properties crucial for drug development. These predictive models help to refine lead candidates by forecasting their efficacy, metabolic fate, and potential for toxicity, thereby guiding the synthesis of derivatives with a higher probability of success.

One of the fundamental techniques is the use of Density Functional Theory (DFT). DFT calculations can predict molecular geometries and describe the electronic structure of a molecule, yielding key chemical reactivity descriptors. nih.gov For example, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can indicate a derivative's kinetic stability and reactivity. researchgate.net A study of 2-fluoropyridine (B1216828) derivatives found that 6-fluoropyridine-3-amine had the lowest HOMO-LUMO gap, suggesting higher reactivity. researchgate.net Electrostatic potential maps, also derived from these calculations, can identify regions of a molecule likely to engage in electrophilic or nucleophilic interactions, which is critical for understanding hydrogen bonding and biological reaction mechanisms. researchgate.net

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its protein target. nih.govresearchgate.net These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. This information is invaluable for designing derivatives with improved potency. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug design. nih.gov Models based on Lipinski's and Veber's rules can forecast a compound's drug-likeness and oral bioavailability by analyzing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other programs can predict potential toxicological outcomes, helping to flag problematic structures early in the design process. researchgate.net

Table 3: Predictive Modeling Techniques in Derivative Design

| Technique | Purpose | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | To predict molecular structure and chemical reactivity. | Molecular geometries, HOMO-LUMO energy gap, electrostatic potential maps, thermochemical parameters. | nih.govresearchgate.net |

| Molecular Docking | To predict the binding orientation and affinity of a molecule to a target. | Binding modes, binding energy, protein-ligand interactions. | nih.govresearchgate.net |

| ADMET Prediction | To forecast the pharmacokinetic and toxicological profile of a compound. | Drug-likeness (Lipinski's rule), oral bioavailability (Veber's rule), potential toxicity. | nih.govresearchgate.netnih.gov |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is employed to provide a comprehensive structural and electronic profile of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine.

While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar aminopyridine and trifluoroethoxy-substituted aromatic compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic protons' chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group. The methylene protons adjacent to the oxygen and the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon environments in the molecule. The carbon atoms of the pyridine ring will have characteristic shifts, with the carbon attached to the amino group being shielded and the carbon attached to the trifluoroethoxy group being deshielded. The carbons of the trifluoroethoxy group will also be identifiable, with the CF₃ carbon showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal, likely a triplet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, arising from coupling with the adjacent methylene protons.

Interactive Data Table: Predicted NMR Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| Pyridine-H2 | ~7.5-7.8 | ~155-160 | - |

| Pyridine-H4 | ~7.0-7.3 | ~120-125 | - |

| Pyridine-H5 | ~6.5-6.8 | ~110-115 | - |

| -OCH₂- | ~4.5-4.8 (q) | ~60-65 (q) | - |

| -NH₂ | ~3.5-4.5 (br s) | - | - |

| -CF₃ | - | ~120-125 (q) | ~-70 to -80 (t) |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) mass spectrometry has been reported.

The mass spectrometry data for this compound shows a molecular ion peak [MH+] at an m/e of 193.1, which corresponds to the protonated molecule and confirms its molecular weight chemicalbook.com. Further fragmentation analysis would be expected to show losses of fragments corresponding to the trifluoroethoxy group and cleavage of the pyridine ring.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound, providing further structural information uni.lu.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.05832 | 135.0 |

| [M+Na]⁺ | 215.04026 | 144.0 |

| [M-H]⁻ | 191.04376 | 133.3 |

| [M+NH₄]⁺ | 210.08486 | 152.9 |

| [M+K]⁺ | 231.01420 | 141.6 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to exhibit several key absorption bands.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed around 1250-1350 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the 1000-1300 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group will be prominent in the spectrum, typically appearing in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring will be in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C, C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-N Stretch (Aromatic Amine) | 1250-1350 |

| C-O-C Stretch (Ether) | 1000-1300 |

| C-F Stretch (Trifluoromethyl) | 1000-1400 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. Pyridine itself exhibits π → π* transitions at around 200 and 250 nm. The presence of the amino and trifluoroethoxy substituents will cause a bathochromic (red) shift of these absorption maxima. The amino group, being an auxochrome, is expected to increase the intensity and wavelength of the absorption bands.

Crystallographic Analysis of this compound and its Derivatives

While the specific crystal structure of this compound has not been reported, analysis of closely related derivatives can provide valuable insights into its potential solid-state conformation and intermolecular interactions. For instance, the crystal structure of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine reveals that the pyridine ring, the oxygen atom, and the chlorine atom are nearly coplanar researchgate.net. This suggests that the pyridine and trifluoroethoxy moieties in this compound may also adopt a relatively planar arrangement. The presence of the amino group would likely introduce hydrogen bonding capabilities, which would significantly influence the crystal packing. It is expected that N-H···N or N-H···O hydrogen bonds could be formed, leading to the formation of supramolecular assemblies in the solid state.

Theoretical and Computational Spectroscopic Studies

In the absence of comprehensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the spectroscopic properties of molecules like this compound.

DFT calculations can be used to optimize the molecular geometry and predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F), vibrational frequencies (IR), and electronic transitions (UV-Vis). These computational models allow for the assignment of experimental spectra and can help to resolve ambiguities in structural elucidation. For substituted pyridines, various DFT functionals and basis sets have been shown to provide accurate predictions of their spectroscopic properties. Such studies would be instrumental in providing a more complete characterization of this compound.

Density Functional Theory (DFT) Calculations for Spectral Prediction

Density Functional Theory (DFT) has become an indispensable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.govbris.ac.uk For this compound, DFT calculations are employed to simulate its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are crucial for the assignment of experimental spectral features and for a detailed understanding of the molecule's structure.

The process begins with the optimization of the molecule's geometry to find its lowest energy state. Using a suitable functional, such as B3LYP, and a basis set like 6-311G(d,p), the equilibrium geometry of the molecule is determined. nih.gov Subsequent calculations at this optimized geometry can predict various spectroscopic parameters.

Vibrational Spectra Prediction: Theoretical vibrational frequencies are calculated to aid in the interpretation of experimental FT-IR and FT-Raman spectra. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for a particular spectral band. For a substituted pyridine like this compound, characteristic vibrations would include the C-H, N-H, C-N, C-O, and C-F stretching and bending modes, as well as the pyridine ring breathing modes. cdnsciencepub.com While no specific experimental spectra for this compound are publicly available, DFT provides a powerful predictive capability.

A hypothetical table of predicted vibrational frequencies based on DFT calculations for similar pyridine derivatives is presented below.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | N-H stretching (amine) |

| ~3050 | Aromatic C-H stretching |

| ~2980 | Aliphatic C-H stretching |

| ~1620 | Pyridine ring C=C/C=N stretching |

| ~1280 | C-O-C asymmetric stretching |

NMR Spectra Prediction: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predictions are invaluable for assigning signals in experimentally obtained NMR spectra, which is fundamental for structural elucidation. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from DFT-based NMR predictions for this molecule.

Table 2: Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for this compound (referenced to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-O) | ~160 |

| C6 (C-N) | ~150 |

| C4 | ~140 |

| C5 (C-N) | ~125 |

| C3 | ~120 |

| O-CH₂ | ~65 (quartet due to ¹⁹F coupling) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 2,2,2-trifluoroethoxy side chain introduces conformational complexity to the this compound molecule. Understanding the preferred spatial arrangements of this chain relative to the pyridine ring is crucial, as different conformers can exhibit different properties and reactivity.

Conformational Analysis: Conformational analysis is typically performed by systematically rotating the rotatable bonds, such as the C-O and C-C bonds in the trifluoroethoxy group, and calculating the potential energy at each step using DFT or other computational methods. frontiersin.org This process generates a potential energy surface, revealing the low-energy, stable conformers and the energy barriers between them. researchgate.net For substituted pyridines, the orientation of substituents can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance. nih.gov

Molecular Dynamics (MD) Simulations: Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. tandfonline.com MD simulations can reveal how the molecule flexes, vibrates, and changes its conformation in solution, providing insights that are complementary to the static picture from DFT calculations. For substituted pyridines, MD simulations have been used to understand their interaction with biological targets, revealing key binding processes and the role of conformational flexibility. nih.gov

By combining DFT calculations for spectral prediction with conformational analysis and molecular dynamics simulations, a comprehensive, multi-scale understanding of the structure and behavior of this compound can be achieved.

Advanced Research Directions and Future Perspectives

Application in Materials Science

The incorporation of fluorinated moieties into organic materials is a well-established strategy for tuning their electronic and physical properties. While direct applications of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine in materials science have yet to be extensively reported, its structure suggests potential utility in the development of advanced materials.

Notably, pyridine-based structures are integral components of organic light-emitting diodes (OLEDs) mdpi.comnih.govresearchgate.netarxiv.orgrsc.org. The pyridine (B92270) ring can be modified to influence the emission color and efficiency of these devices researchgate.net. The introduction of a trifluoroethoxy group could further modulate the electronic properties of pyridine-based emitters, potentially leading to new materials with enhanced performance characteristics for display and lighting technologies mdpi.comnih.govresearchgate.netrsc.org. Future research could focus on synthesizing polymers or small molecules derived from this compound and evaluating their photophysical properties for OLED applications.

Catalysis and Organocatalysis

Pyridine derivatives are widely employed as ligands in transition-metal catalysis and as organocatalysts themselves researchgate.netrsc.org. The nitrogen atom of the pyridine ring can coordinate to metal centers, and its electronic properties, which can be tuned by substituents, influence the activity and selectivity of the catalyst. The trifluoroethoxy group in this compound would likely alter the Lewis basicity of the pyridine nitrogen, which could be exploited in catalyst design.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, represents a promising area for the application of this compound and its derivatives researchgate.net. Chiral pyridine N-oxides, for example, have been used as catalysts in a variety of asymmetric reactions researchgate.net. The development of chiral derivatives of this compound could lead to novel organocatalysts for enantioselective synthesis. Research in this area would involve the synthesis of such derivatives and screening their catalytic activity in various organic transformations.

Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. For a compound like this compound, which has potential applications in various fields, the development of environmentally friendly synthetic routes is a key research objective.

One promising approach is the use of continuous flow chemistry researchgate.netacs.orgdurham.ac.uk. Flow reactors offer advantages over traditional batch synthesis, including improved heat transfer, enhanced safety for handling hazardous reagents, and the potential for streamlined multi-step syntheses researchgate.netdurham.ac.uk. The synthesis of fluorinated pyridines, in particular, can benefit from the precise control of reaction conditions offered by flow chemistry researchgate.netnih.gov. Future research could focus on adapting existing batch syntheses of this compound to a continuous flow process, potentially leading to higher yields, improved purity, and a more sustainable manufacturing process. Additionally, exploring the use of greener solvents and reagents would further align the synthesis with the principles of green chemistry nih.gov.

Development of Novel Analytical Methods

As with any compound of emerging interest, the development of robust and sensitive analytical methods is crucial for its characterization and quantification in various matrices. While standard analytical techniques can be applied to this compound, there is scope for the development of novel, more specialized methods.

For instance, advanced mass spectrometry techniques can provide detailed structural information. The predicted collision cross-section (CCS) values for various adducts of this compound are available, which can aid in its identification uni.lu. Further experimental work could validate these predictions and develop quantitative mass spectrometry-based assays.

Moreover, given the presence of fluorine in the molecule, 19F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful tool for its analysis chemrxiv.org. The development of fluorine-labeled probes for 19F NMR analysis is an active area of research for the profiling of amine metabolites in biological samples chemrxiv.org. This suggests that 19F NMR could be a valuable technique for studying the metabolism and distribution of this compound in biological systems. Research in this area could focus on developing specific 19F NMR methods for the detection and quantification of this compound and its metabolites.

Therapeutic Area Expansion

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities researchgate.net. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates alfa-chemistry.com. These features suggest that this compound and its derivatives are promising candidates for therapeutic development in various disease areas.

Neurological Disorders

Pyridine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease researchgate.net. For example, certain pyridine-containing compounds have been investigated as neuroprotective agents nih.govnih.govmdpi.com. The development of positron emission tomography (PET) probes for imaging α-synuclein aggregates in Parkinson's disease has also involved N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, highlighting the importance of the substituted aminopyridine motif in targeting neurological pathologies mdpi.com.

Given that neuronal nitric oxide synthase (nNOS) is a therapeutic target for various neurological disorders, the development of inhibitors is of great interest. 2-aminopyridine (B139424) scaffolds have been used to design potent and selective nNOS inhibitors, with the incorporation of fluorine atoms enhancing their potential blood-brain barrier permeability nih.gov. This precedent suggests that derivatives of this compound could be explored for their potential as nNOS inhibitors or as scaffolds for other central nervous system (CNS) targets.

Inflammatory Diseases

The pyridine ring is also a common feature in anti-inflammatory agents researchgate.net. Pyrazolo[3,4-b]pyridine derivatives, for instance, have been reported to possess anti-inflammatory properties researchgate.net. The development of novel anti-inflammatory agents often involves the exploration of new chemical scaffolds, and pyridine derivatives continue to be a fruitful area of research in this regard nih.govnih.gov.

Neglected Tropical Diseases

The exploration of novel chemical scaffolds for the treatment of neglected tropical diseases (NTDs) is a critical area of research, as current therapeutic options are often limited by toxicity, complex administration routes, and emerging drug resistance. While direct studies on this compound for NTDs have not been extensively reported in publicly available literature, the broader class of aminopyridine derivatives has shown significant promise against a range of parasitic infections. This suggests that this compound and its analogues represent a potentially fruitful area for future investigation in the search for new treatments for these debilitating diseases.

The aminopyridine core is a versatile pharmacophore that has been successfully incorporated into molecules targeting various pathogens responsible for NTDs. Research into related compounds provides a strong rationale for the potential utility of the this compound scaffold.

Human African Trypanosomiasis (HAT)

Also known as sleeping sickness, HAT is caused by protozoan parasites of the genus Trypanosoma. Current treatments can be toxic and difficult to administer, particularly for the late stage of the disease which involves the central nervous system. Research has demonstrated that novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines exhibit potent activity against Trypanosoma brucei rhodesiense nih.gov. This highlights the potential of the pyridin-3-amine moiety as a key building block in the design of new anti-trypanosomal agents. The introduction of a trifluoroethoxy group, as seen in this compound, could potentially enhance the metabolic stability and brain penetration of such compounds, which are desirable properties for treating the neurological stage of HAT.

Chagas Disease

Caused by the parasite Trypanosoma cruzi, Chagas disease can lead to severe cardiac and gastrointestinal complications. The current drugs, benznidazole and nifurtimox, have significant side effects and variable efficacy, especially in the chronic phase of the disease. Studies on aminopyridine derivatives complexed with copper have demonstrated effectiveness against T. cruzi trypomastigotes nih.gov. Furthermore, recent hit-to-lead campaigns have focused on novel cyanopyridine analogues as antichagasic agents, with some compounds showing promising potency against intracellular T. cruzi . These findings underscore the therapeutic potential of the aminopyridine scaffold in developing new treatments for Chagas disease.

Leishmaniasis

Leishmaniasis is a group of diseases caused by protozoan parasites of the genus Leishmania. The clinical manifestations range from skin sores to a severe and often fatal visceral form. Amine-linked flavonoids incorporating pyridyl moieties have been synthesized and have demonstrated potent in vitro activity against Leishmania species nih.gov. The nitrogen atom in the pyridine ring is often crucial for biological activity, and modifications to the pyridine core can significantly impact efficacy. The investigation of this compound as a novel scaffold could lead to the development of new antileishmanial drug candidates.

The potential for this compound and its derivatives in the context of NTDs is summarized in the table below, based on the activity of related compounds.

| Neglected Tropical Disease | Pathogen | Related Compound Class | Potential Role of this compound |

| Human African Trypanosomiasis | Trypanosoma brucei | 4-phenyl-6-(pyridin-3-yl)pyrimidines | The pyridin-3-amine core could confer anti-trypanosomal activity, while the trifluoroethoxy group might improve pharmacokinetic properties. |

| Chagas Disease | Trypanosoma cruzi | Aminopyridine-copper complexes, Cyanopyridine analogues | The aminopyridine scaffold is a promising starting point for developing new antichagasic agents. |

| Leishmaniasis | Leishmania spp. | Amine-linked flavonoids with pyridyl moieties | The aminopyridine structure could serve as a novel core for antileishmanial compounds. |

Future research should focus on the synthesis and screening of a library of derivatives based on the this compound scaffold against a panel of NTD-causing pathogens. Structure-activity relationship (SAR) studies would be crucial to optimize potency and selectivity, while subsequent ADME (absorption, distribution, metabolism, and excretion) profiling would be necessary to identify candidates with favorable drug-like properties. The existing body of research on related aminopyridine compounds provides a solid foundation and a clear impetus for exploring this chemical space in the urgent search for new therapies for neglected tropical diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrogenation of nitro precursors. For example, analogous compounds (e.g., 6-(difluoromethoxy)pyridin-3-amine) are synthesized via hydrogenation of nitro intermediates using Pd/C catalysts in methanol under hydrogen atmosphere, achieving yields >100% (due to impurities or solvent retention) . For 6-(2,2,2-trifluoroethoxy) derivatives, introducing the trifluoroethoxy group via alkoxylation of a halogenated pyridine precursor (e.g., 6-chloro-5-nitropyridine) under basic conditions (e.g., NaH or K₂CO₃) is a plausible route. Optimization includes temperature control (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize side reactions .

Q. How can aqueous solubility and log P values of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC-UV quantification. Prepare saturated solutions in PBS (pH 7.4) or simulated biological fluids, equilibrate at 25°C, and filter to remove undissolved compound. Quantify supernatant concentration via calibration curves .

- Log P : Employ reverse-phase HPLC with a C18 column and a series of standards (e.g., octanol-water partitioning coefficients). Alternatively, computational tools like ACD/Labs or MarvinSuite predict log P based on molecular descriptors .

Advanced Research Questions

Q. How does the this compound moiety influence potency and microsomal stability in NaV1.7 inhibitors, and what strategies mitigate its poor aqueous solubility?

- Methodological Answer :

- SAR Insights : The trifluoroethoxy group enhances metabolic stability by shielding labile sites (e.g., benzylic methylene) from oxidative enzymes, as seen in piperazine amide inhibitors . However, its hydrophobicity reduces solubility.

- Mitigation Strategies :

Scaffold Modulation : Introduce solubilizing groups (e.g., pyridyl rings, para-cyanophenyl) in other regions of the molecule to counterbalance hydrophobicity.

Prodrug Approaches : Convert the amine to a phosphate or ester prodrug for improved bioavailability.

Formulation : Use co-solvents (e.g., PEG 400) or lipid-based nanocarriers in preclinical studies .

Q. How can structure-activity relationship (SAR) studies resolve contradictions between improved microsomal stability and reduced solubility in analogues containing this group?

- Methodological Answer :

- Multi-Parameter Optimization : Prioritize analogues using metrics like ligand efficiency (LE) and lipophilic efficiency (LipE). For example, LE = pIC₅₀ / heavy atom count; LipE = pIC₅₀ − log P.

- In Silico Modeling : Use molecular dynamics to predict solvent-accessible surface areas (SASA) and identify regions for polar group insertion without disrupting target binding .

- In Vitro Profiling : Compare solubility (via nephelometry), metabolic stability (using liver microsomes), and target affinity (SPR or fluorescence polarization) to rank compounds .

Q. What experimental and computational methods validate the role of this compound in enhancing selectivity for NaV1.7 over NaV1.5?

- Methodological Answer :

- Electrophysiology : Use automated patch-clamp assays on HEK293 cells expressing NaV1.7 vs. NaV1.5 to measure IC₅₀ values.

- Docking Studies : Perform homology modeling of NaV1.7 and NaV1.5 channels, followed by Glide or AutoDock simulations to identify binding pocket interactions (e.g., hydrophobic contacts with trifluoroethoxy) .

- Mutagenesis : Validate key residues (e.g., pore domain mutations) to confirm selectivity determinants via IC₅₀ shifts .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on metabolic stability and solubility when optimizing derivatives of this compound?

- Methodological Answer :

- Ternary Optimization Plots : Plot potency (pIC₅₀), solubility (µg/mL), and microsomal stability (% remaining after 30 min) to identify Pareto-optimal compounds.

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., log P, PSA, H-bond donors) to cluster compounds with balanced properties .

- Case Study : In NaV1.7 inhibitors, analogue 24 achieved a 10-fold solubility improvement (from <5 µM to 50 µM) by adding a pyridyl A-ring without compromising stability .

Q. What analytical techniques characterize the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS and identify breakdown products (e.g., de-ethoxylated pyridinamine) .

- Plasma Stability Assays : Incubate with human plasma at 37°C for 1–4 hours, quench with acetonitrile, and quantify remaining compound using LC-MS/MS .

Comparative Analysis

Q. How do the biological activities of this compound compare to structurally related pyridinamine derivatives (e.g., 6-chloro or 6-fluoro analogues)?

- Methodological Answer :

- Activity Cliffs : Generate analogues via isosteric replacement (e.g., replacing trifluoroethoxy with difluoromethoxy or methyl groups). Test in parallel assays (e.g., ion channel inhibition, CYP450 inhibition).

- Case Study : Trifluoroethoxy-substituted pyridinamines show 5–10× higher NaV1.7 potency than chloro analogues but 2× lower solubility, highlighting the trade-off between lipophilicity and bioavailability .

Synthetic Chemistry

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Challenges :

Nitro Reduction Side Reactions : Over-reduction of nitro groups to hydroxylamines.

Trifluoroethoxy Introduction : Low reactivity of trifluoroethanol in SNAr reactions.

- Solutions :

Use catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) for controlled nitro reduction.

Activate trifluoroethanol with NaH or employ Mitsunobu conditions (DEAD, PPh₃) for efficient alkoxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。